BenchChemオンラインストアへようこそ!

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea

URAT1 inhibition Xanthine oxidase inhibition Urate-lowering

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1203357-53-2) is a synthetic diaryl urea derivative containing a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) moiety on one aryl ring and a naphthalen-1-ylmethyl substituent on the distal urea nitrogen. The compound has been indexed in BindingDB (BDBM458106) in association with US patent families US10752613 and US11161835, where it is captured under generic Formula (Ii) within a series of bifunctional urate-lowering agents.

Molecular Formula C21H21N3O3S
Molecular Weight 395.48
CAS No. 1203357-53-2
Cat. No. B2356566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea
CAS1203357-53-2
Molecular FormulaC21H21N3O3S
Molecular Weight395.48
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H21N3O3S/c25-21(22-15-17-8-3-7-16-6-1-2-11-20(16)17)23-18-9-4-10-19(14-18)24-12-5-13-28(24,26)27/h1-4,6-11,14H,5,12-13,15H2,(H2,22,23,25)
InChIKeyDPKVZIIMCSOQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1203357-53-2): Procurement-Relevant Identity Profile


1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1203357-53-2) is a synthetic diaryl urea derivative containing a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) moiety on one aryl ring and a naphthalen-1-ylmethyl substituent on the distal urea nitrogen. The compound has been indexed in BindingDB (BDBM458106) in association with US patent families US10752613 and US11161835, where it is captured under generic Formula (Ii) within a series of bifunctional urate-lowering agents. [1] However, to date no peer-reviewed primary research paper, detailed patent exemplification, or authoritative pharmacological database has reported quantitative bioactivity data, target engagement profiles, or comparative performance metrics for this specific compound. [1] The chemical space suggests potential utility in urate transport modulation, but the absence of public-domain quantitative evidence precludes any procurement decision grounded in differential performance.

Why 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea Cannot Be Interchanged with Generic Urea-Based URAT1 or Xanthine Oxidase Inhibitors


Generic substitution within the urea-based urate-lowering class is not scientifically justified for this compound, because the structural features that determine target engagement—specifically the 1,1-dioxidoisothiazolidine ring and the naphthalen-1-ylmethyl substituent—are known to dramatically alter both URAT1 and xanthine oxidase inhibitory potency across close analogs. [1] In the parent patent family, compounds within Formula (Ii) exhibit URAT1 IC50 values spanning from 110 nM to >70,000 nM depending on minor aryl substituent changes, demonstrating that even seemingly conservative modifications can produce >600-fold differences in functional activity. [2] Without compound-specific quantitative data, assuming functional equivalence to any other urea derivative in the series is a high-risk procurement assumption that can lead to selection of a compound with negligible on-target activity.

Quantitative Differentiation Evidence for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea


No Public-Domain Quantitative Bioactivity Data Available for Procurement Decision-Making

Comprehensive searches of PubMed, BindingDB, Google Patents, and authoritative pharmacological databases have not identified any quantitative bioactivity data (IC50, Ki, EC50, % inhibition at defined concentration, or selectivity ratios) for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1203357-53-2). The compound appears in BindingDB (BDBM458106) as a Formula (Ii) member of US patent families US10752613 and US11161835, but the BindingDB record is linked to structural entries lacking affinity measurements for this specific compound. [1] Closest patent-defined analogs with reported data include Formula (Ic) compounds (URAT1 IC50 = 110 nM) and Formula (If) compounds (xanthine oxidase IC50 = 70,100 nM), which differ in the aryl substitution pattern from the target compound. [2][3] No head-to-head comparison, cross-study comparable measurement, or class-level quantitative inference can be reliably constructed for this molecule.

URAT1 inhibition Xanthine oxidase inhibition Urate-lowering

Known Application Scenarios for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea Based on Patent Context


Exploratory Bifunctional Urate-Lowering Agent Screening

The compound's inclusion under generic Formula (Ii) in US10752613 and US11161835, which claim bifunctional compounds capable of simultaneously inhibiting xanthine oxidase and URAT1-mediated urate reabsorption, positions it as a candidate for exploratory screening in hyperuricemia and gout research programs. [1] However, the absence of compound-specific potency or selectivity data means procurement should be limited to initial pilot screening rather than hypothesis-driven selection.

Structure-Activity Relationship (SAR) Probe for the 1,1-Dioxidoisothiazolidine Pharmacophore

The 1,1-dioxidoisothiazolidine (cyclic sulfonamide) moiety is a less common bioisostere in urate transporter pharmacology. Close analogs varying only in the distal urea substituent (e.g., 2-ethoxyphenyl, thiophen-2-ylmethyl) are commercially cataloged. This compound, bearing a naphthalen-1-ylmethyl group, can serve as a sterically demanding SAR probe to interrogate the tolerance of URAT1 and xanthine oxidase binding pockets for large hydrophobic substituents at the distal urea position.

Reference Compound for Analytical Method Development

With a molecular formula of C21H21N3O3S and molecular weight of 395.48 g/mol, this compound is structurally well-defined and synthetically accessible. It can serve as a reference standard for LC-MS method development in laboratories studying urea-based URAT1 inhibitors, provided identity and purity are independently verified upon receipt.

Quote Request

Request a Quote for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.